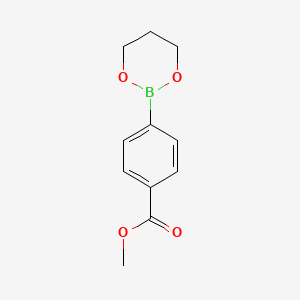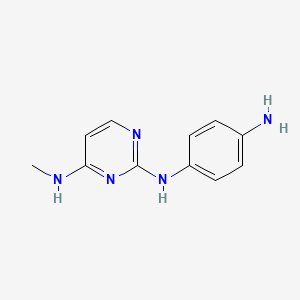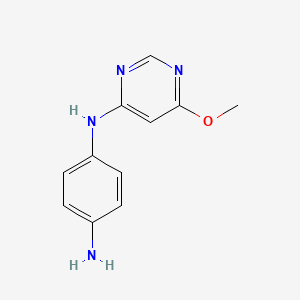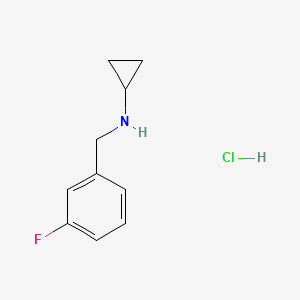
N-(3-Fluorobenzyl)cyclopropanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorobenzyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H13ClFN It is a derivative of cyclopropanamine, where the amine group is substituted with a 3-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorobenzyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 3-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorobenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-(3-Fluorobenzyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Fluorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzyl)cyclopropanamine hydrochloride
- N-(2-Fluorobenzyl)cyclopropanamine hydrochloride
- N-(3-(2-Fluorobenzyl)oxy)benzyl)cyclopropanamine hydrochloride
Uniqueness
N-(3-Fluorobenzyl)cyclopropanamine hydrochloride is unique due to the position of the fluorine atom on the benzyl ring, which can influence its chemical reactivity and biological activity. The 3-fluoro substitution may result in different steric and electronic effects compared to other fluorobenzyl derivatives, leading to distinct properties and applications.
Properties
Molecular Formula |
C10H13ClFN |
|---|---|
Molecular Weight |
201.67 g/mol |
IUPAC Name |
N-[(3-fluorophenyl)methyl]cyclopropanamine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)7-12-10-4-5-10;/h1-3,6,10,12H,4-5,7H2;1H |
InChI Key |
YJEWHJQPIPFCRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


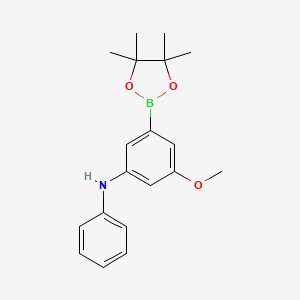
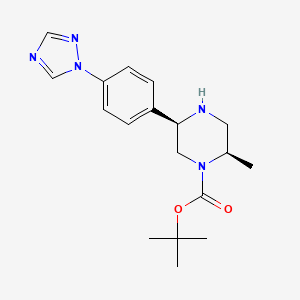
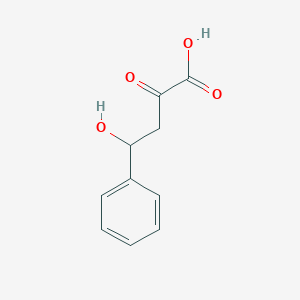
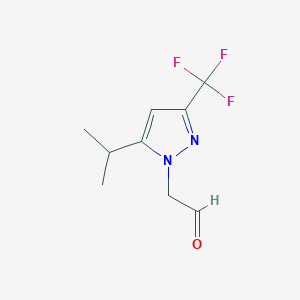
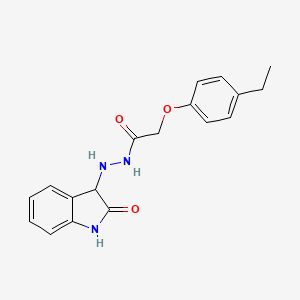
![8-Chloropyrido[2,3-b]pyrazin-6-ol](/img/structure/B13349686.png)
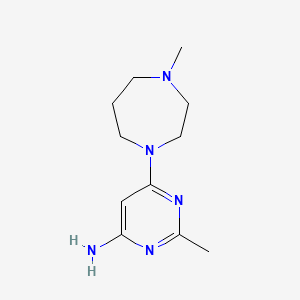

![sodium;2,6-dibromo-4-[4,5,6,7-tetrabromo-3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate](/img/structure/B13349691.png)
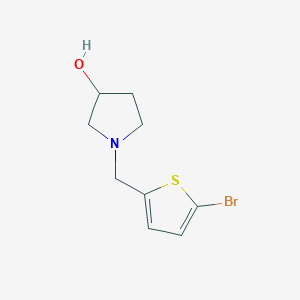
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349700.png)
